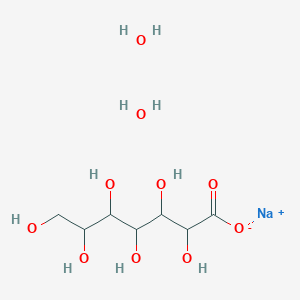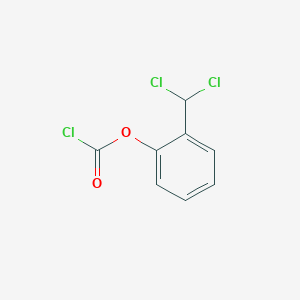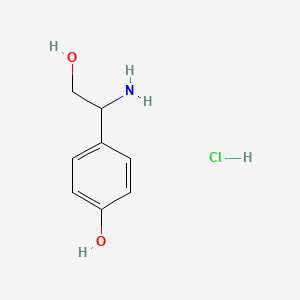
Glucoheptonic acid sodium salt dihydrate, 85%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucoheptonic acid sodium salt dihydrate, 85% is a type of sugar acid salt that has been used in a variety of scientific and medical applications. It is a white powder that is soluble in water and has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Glucoheptonic acid sodium salt dihydrate, 85% has been used in a variety of scientific and medical applications. It has been used as a reagent in the synthesis of various compounds, such as polymers, pharmaceuticals, and dyes. It has also been used as a research tool in the study of biochemical and physiological processes, such as the metabolism of carbohydrates and the regulation of insulin secretion.
Mecanismo De Acción
The mechanism of action of glucoheptonic acid sodium salt dihydrate, 85% is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme glycogen synthase, which is involved in the synthesis of glycogen, a form of stored energy. The inhibition of this enzyme leads to the accumulation of glucose in the body, which can lead to an increase in insulin secretion.
Biochemical and Physiological Effects
Glucoheptonic acid sodium salt dihydrate, 85% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme glycogen synthase, which is involved in the synthesis of glycogen, a form of stored energy. This inhibition can lead to an increase in glucose levels in the body, which can lead to an increase in insulin secretion. Additionally, the compound has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Glucoheptonic acid sodium salt dihydrate, 85% has several advantages and limitations when used in laboratory experiments. One of its main advantages is its solubility in water, which makes it easy to work with in a variety of laboratory settings. Additionally, it is relatively inexpensive and can be obtained in large quantities. However, it is important to note that the compound is not very stable and may degrade over time.
Direcciones Futuras
Given the potential of glucoheptonic acid sodium salt dihydrate, 85% in a variety of scientific and medical applications, there are a number of possible future directions for research. These include further study of the compound’s mechanism of action, its potential therapeutic uses, and its potential interactions with other compounds. Additionally, further research into the compound’s synthesis and its effects on biochemical and physiological processes could lead to improved understanding of its potential applications.
Métodos De Síntesis
Glucoheptonic acid sodium salt dihydrate, 85% is synthesized through a process known as “alkylation”, which involves the reaction of an alkyl halide with an alcohol. This process involves the reaction of a halide, such as a chloride, bromide, or iodide, with an alcohol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is the sodium salt of the glucoheptonic acid.
Propiedades
IUPAC Name |
sodium;2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O8.Na.2H2O/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;;/h2-6,8-13H,1H2,(H,14,15);;2*1H2/q;+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQDQRUFGHWSGO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NaO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Tris[(2-oxo-1,3-dioxolan-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6331092.png)

![(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B6331097.png)
![2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6331098.png)
